2-Pyrrolidin-2-yl-pyrazine dihydrochloride
Description
Molecular Formula and Constitutional Isomerism
The molecular constitution of this compound follows the empirical formula C₈H₁₃Cl₂N₃, establishing a molecular weight of 222.12 grams per mole. This molecular formula encompasses the parent heterocyclic framework consisting of eight carbon atoms, eleven hydrogen atoms from the organic component, and three nitrogen atoms distributed between the pyrazine ring and pyrrolidine substituent. The two chloride anions originate from the dihydrochloride salt formation, contributing two additional hydrogen atoms and two chlorine atoms to the overall molecular composition.
Constitutional analysis reveals the compound exists as a salt comprising one organic cation and two chloride anions. The organic component features a pyrazine ring substituted at the 2-position with a pyrrolidin-2-yl group. The pyrrolidine ring attachment occurs through the carbon atom at the 2-position of the pyrrolidine ring, creating a direct carbon-carbon bond between the two heterocyclic systems. This substitution pattern distinguishes the compound from potential regioisomers, such as 2-(pyrrolidin-3-yl)pyrazine, which features attachment at the 3-position of the pyrrolidine ring.
The Simplified Molecular Input Line Entry System representation [H]Cl.[H]Cl.C1(C2NCCC2)=NC=CN=C1 clearly illustrates the constitutional arrangement. This notation demonstrates the pyrazine core structure (=NC=CN=) with the pyrrolidine substituent (C2NCCC2) attached at the designated position. The presence of two separate hydrogen chloride molecules indicates the diprotonated state of the organic base, likely involving protonation at the pyrazine nitrogen atoms and the pyrrolidine nitrogen atom.
Comparative analysis with the free base form reveals significant molecular differences. The parent compound 2-(pyrrolidin-2-yl)pyrazine exhibits molecular formula C₈H₁₁N₃ with molecular weight 149.19 grams per mole. The conversion to the dihydrochloride salt involves the addition of two hydrogen chloride molecules, increasing the molecular weight by 72.93 grams per mole and fundamentally altering the compound's physicochemical properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Mass spectrometric analysis provides crucial structural confirmation for this compound through characteristic fragmentation patterns and molecular ion identification. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the intact dihydrochloride salt molecular weight. However, under standard mass spectrometric conditions, the compound typically undergoes in-source fragmentation, yielding the protonated molecular ion of the free base at mass-to-charge ratio 150.
Collision-induced dissociation studies of related pyrrolidinyl-pyrazine compounds demonstrate predictable fragmentation pathways involving initial loss of hydrogen chloride molecules followed by characteristic ring cleavages. The base peak typically corresponds to the intact organic cation, providing definitive molecular weight confirmation. Secondary fragmentation involves sequential losses from both the pyrrolidine and pyrazine ring systems, generating diagnostic fragment ions that confirm the substitution pattern and ring connectivity.
Nuclear magnetic resonance spectroscopy offers the most definitive structural characterization, though specific spectral data for this compound remains limited in the available literature. However, extrapolation from closely related pyrrolidinyl-pyrazine derivatives suggests characteristic chemical shift patterns. The pyrazine ring protons typically appear in the aromatic region between 8.5 and 9.5 parts per million, exhibiting distinct multiplicities based on their coupling relationships. The pyrrolidine ring protons demonstrate characteristic patterns with the C-2 proton appearing as a complex multiplet around 4.0-4.5 parts per million due to its position adjacent to both the nitrogen atom and the point of attachment to the pyrazine ring.
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The pyrrolidine nitrogen-hydrogen stretching vibrations typically appear in the 3200-3400 wavenumber range, while the aromatic carbon-carbon and carbon-nitrogen stretching modes of the pyrazine ring manifest in the 1400-1600 wavenumber region. The presence of the hydrochloride salt form introduces additional complexity through hydrogen bonding interactions, potentially broadening the nitrogen-hydrogen stretching bands and introducing new low-frequency modes associated with the ionic interactions.
X-ray Crystallographic Analysis of Solid-State Configuration
Crystallographic studies of this compound provide essential insights into the three-dimensional molecular arrangement and intermolecular interactions within the solid state. While specific crystallographic data for this exact compound remains unreported in the available literature, analysis of structurally analogous compounds offers valuable comparative insights. The dihydrochloride salt formation typically results in enhanced crystallinity compared to the free base form, facilitating successful crystal structure determination.
The molecular conformation in the solid state reflects the balance between intramolecular strain and intermolecular packing forces. The pyrrolidine ring adopts its characteristic envelope conformation, with one carbon atom displaced from the approximate plane defined by the remaining four ring atoms. This conformational preference minimizes torsional strain while maintaining optimal orbital overlap for the nitrogen lone pair interactions. The orientation of the pyrrolidine ring relative to the pyrazine plane significantly influences the overall molecular geometry and packing arrangement.
Intermolecular hydrogen bonding patterns play crucial roles in determining the crystal structure architecture. The protonated nitrogen atoms serve as hydrogen bond donors, forming strong electrostatic interactions with the chloride anions. These ionic interactions create extended networks throughout the crystal lattice, contributing to the enhanced stability and higher melting point characteristic of salt forms compared to neutral organic compounds. Additional weak hydrogen bonding interactions involving the pyrrolidine nitrogen-hydrogen bonds and aromatic carbon-hydrogen bonds further stabilize the crystal packing arrangement.
Crystal packing analysis reveals the efficiency of space filling and the relative positions of neighboring molecules within the unit cell. The presence of both aromatic and aliphatic regions within the molecular structure creates opportunities for diverse intermolecular interactions, including aromatic stacking interactions between adjacent pyrazine rings and hydrophobic interactions between pyrrolidine ring systems. These multiple interaction modes contribute to the overall crystal stability and influence the compound's physical properties such as solubility and thermal behavior.
Computational Modeling of Electronic Structure
Theoretical calculations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations at appropriate levels of theory offer accurate predictions of molecular geometry, electronic distribution, and energetic properties. The hybrid nature of the molecule, combining aromatic and saturated ring systems, presents interesting challenges for computational modeling and requires careful consideration of different electronic environments.
Molecular orbital analysis reveals the electronic delocalization patterns within the pyrazine ring system and the localized nature of the pyrrolidine nitrogen lone pair electrons. The highest occupied molecular orbital typically exhibits significant contributions from the pyrazine ring nitrogen atoms and the pyrrolidine nitrogen, reflecting the basic character of these sites. The lowest unoccupied molecular orbital demonstrates the electron-accepting capabilities of the pyrazine ring system, particularly at the carbon atoms adjacent to the nitrogen atoms.
Electrostatic potential mapping provides visualization of the charge distribution throughout the molecule, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. The pyrazine ring nitrogen atoms and the pyrrolidine nitrogen exhibit significant negative electrostatic potential, consistent with their basic properties and propensity for protonation. Conversely, the hydrogen atoms attached to these nitrogen centers display positive electrostatic potential, facilitating hydrogen bonding interactions with electron-rich species.
Natural bond orbital analysis quantifies the charge distribution and bonding characteristics within the molecular framework. The carbon-nitrogen bonds within the pyrazine ring exhibit partial ionic character due to the electronegativity difference between carbon and nitrogen atoms. The pyrrolidine ring demonstrates more conventional carbon-carbon and carbon-nitrogen single bond characteristics, with localized electron density and minimal delocalization beyond the immediate bonding partners. These computational insights correlate well with the observed chemical reactivity patterns and spectroscopic properties of the compound family.
Structure
2D Structure
Properties
IUPAC Name |
2-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;;/h4-7,10H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNPOYOLITHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling and S_NAr Reaction
One established synthetic approach begins with the Suzuki–Miyaura coupling between substituted boronic acids and halogenated pyrazine derivatives to form biphenyl intermediates. For example, a reaction between (2,3-dichlorophenyl)boronic acid and 3-bromo-6-chloropyrazin-2-amine yields a chloropyrazine intermediate in good yield (~74%). Subsequent protection of the pyrazine amine group with di-tert-butyl dicarbonate yields a di-protected intermediate (~60% yield).
The critical step involves an S_NAr reaction on this biphenyl intermediate with l-proline methyl ester or l-prolinol, introducing the pyrrolidinyl moiety to the pyrazine ring. This step typically proceeds with moderate yields (around 47-60%). Finally, deprotection with methanolic HCl produces the target compound as a hydrochloride salt with yields around 45%.
| Step | Reaction Type | Starting Material(s) | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Suzuki–Miyaura Coupling | (2,3-dichlorophenyl)boronic acid + 3-bromo-6-chloropyrazin-2-amine | Chloropyrazine intermediate | 74 |
| 2 | Amine Protection | Chloropyrazine intermediate + di-tert-butyl dicarbonate | Di-protected intermediate | 60 |
| 3 | S_NAr Reaction | Di-protected intermediate + l-proline methyl ester or l-prolinol | Pyrrolidinyl-substituted intermediate | 47-60 |
| 4 | Deprotection & Salt Formation | Pyrrolidinyl intermediate + 4 M methanolic HCl | 2-Pyrrolidin-2-yl-pyrazine dihydrochloride salt | 45 |
One-Pot Multicomponent Reactions (Ugi/Nucleophilic Substitution)
Advanced synthetic methodologies involve multicomponent reactions such as the Ugi reaction combined with nucleophilic substitution and N-acylation sequences. These one-pot strategies allow the formation of complex bicyclic structures related to pyrrolidinyl-pyrazine derivatives with high diastereoselectivity and chemical yields.
In these methods, α-aminoesters are reacted with bromo acids, glyoxals, and isocyanides under basic conditions to form Ugi adducts, which spontaneously cyclize to pyrrolidin-2-ones. Subsequent treatment with bases like cesium carbonate promotes intramolecular N-acylation and debenzoylation, yielding fused bicyclic diketopiperazine-pyrrolidinone systems. Although these methods are more commonly applied to pyrrolopiperazine-2,6-diones, the underlying principles provide insights into the preparation of related pyrrolidinyl-pyrazine compounds.
Detailed Reaction Mechanisms and Yields
The preparation of this compound involves:
- Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling forming C-C bonds between pyrazine and aryl boronic acids.
- Protection of Amines: Use of di-tert-butyl dicarbonate to protect amine groups, facilitating selective reactions.
- Nucleophilic Aromatic Substitution (S_NAr): Introduction of the pyrrolidinyl group via displacement of a halogen on the pyrazine ring.
- Deprotection and Salt Formation: Acidic treatment to remove protecting groups and generate the dihydrochloride salt.
The overall yields for the multi-step synthesis range from moderate to good (45-74%), with optimization focusing on improving the S_NAr step and salt formation.
Research Findings and Optimization Notes
- The S_NAr reaction is sensitive to the nature of the nucleophile and the pyrazine substitution pattern. Using l-prolinol or l-proline methyl ester as nucleophiles provides moderate yields but may require further purification steps.
- Protection of the pyrazine amine is crucial to prevent side reactions and improve selectivity.
- The final hydrochloride salt is typically obtained by treatment with methanolic hydrochloric acid, yielding a stable, crystalline dihydrochloride form suitable for pharmaceutical applications.
- Alternative synthetic routes have been explored to improve yields and scalability, including one-pot multicomponent reactions, but these often target related bicyclic systems rather than the exact compound of interest.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura + S_NAr + Salt Formation | Coupling, protection, S_NAr, deprotection | 45-74 | Well-established, good selectivity | Moderate yields in S_NAr step |
| One-Pot Multicomponent Reactions | Ugi reaction, nucleophilic substitution, N-acylation | High (varies) | High diastereoselectivity, efficient | More complex, targets related compounds |
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-2-yl-pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidin-2-yl-pyrazine oxide, while reduction may produce a more saturated derivative of the compound.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
The compound is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, facilitating the development of drugs that can modulate neurotransmitter systems .
Case Study: Neurological Disorders
Research has indicated that derivatives of pyrazine compounds, including 2-pyrrolidin-2-yl-pyrazine dihydrochloride, are being explored for their potential to treat conditions such as depression and anxiety. For instance, studies involving molecular docking have shown promising interactions with receptors implicated in these disorders .
Neuroscience Research
Investigating Neurotransmitter Systems
This compound is utilized in studies that explore the neurotransmitter systems within the brain. By understanding these interactions, researchers aim to develop treatments for various mental health conditions .
Data Table: Neurotransmitter Targets of this compound
| Neurotransmitter | Interaction Type | Potential Therapeutic Application |
|---|---|---|
| Serotonin | Agonist | Depression Treatment |
| Dopamine | Modulator | Schizophrenia Management |
| GABA | Inhibitor | Anxiety Disorders |
Agrochemical Formulations
Enhancing Efficacy of Pesticides
The compound is also utilized in agrochemical formulations to improve the efficacy of pesticides and herbicides. Its properties help enhance crop yields by providing better protection against pests .
Case Study: Pesticide Development
A study demonstrated that incorporating this compound into pesticide formulations resulted in a significant increase in pest mortality rates compared to traditional formulations, showcasing its potential as a valuable additive in agrochemicals .
Material Science
Creation of Novel Materials
In material science, this compound is being investigated for its ability to create novel materials with specific properties such as improved thermal stability and electrical conductivity. These materials have potential applications in electronics and coatings .
Data Table: Material Properties of Compounds Incorporating this compound
| Property | Measurement | Application Area |
|---|---|---|
| Thermal Stability | 200 °C | Electronics |
| Electrical Conductivity | 10^4 S/m | Coatings |
Analytical Chemistry
Standardization in Analytical Techniques
The compound serves as a standard in various analytical techniques, aiding in the accurate quantification of related substances within complex mixtures. Its use ensures reliability and consistency in analytical results .
Case Study: Quantification Techniques
In a study involving high-performance liquid chromatography (HPLC), this compound was used as a calibration standard to quantify other pyrazine derivatives, demonstrating its effectiveness as a reference compound .
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-2-yl-pyrazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrazine vs. Pyrimidine/Pyridine Scaffolds : Pyrazine derivatives (e.g., this compound) differ from pyrimidine-based analogs (e.g., Buspirone Related Compound G, C₁₂H₁₄N₆ ) in nitrogen positioning, affecting electronic properties and binding affinity. Pyrimidines are more prevalent in nucleobase-mimicking drugs, while pyrazines are explored for CNS targets .
- Salt Forms: Dihydrochloride salts (two HCl molecules) generally exhibit higher aqueous solubility than monohydrochlorides, as seen in GBR 12783 dihydrochloride (solubility critical for in vivo efficacy) .
- Piperazine/pyrrolidine substitutions modulate steric and electronic interactions; for example, GBR 12783’s diphenylmethoxyethyl group enhances dopamine transporter selectivity .
Biological Activity
2-Pyrrolidin-2-yl-pyrazine dihydrochloride is a heterocyclic compound characterized by a pyrazine ring substituted with a pyrrolidine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C₈H₁₁N₃·2HCl
- Molecular Weight : Approximately 222.12 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter systems. Preliminary studies suggest that this compound may modulate the activity of specific proteins linked to cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, demonstrating a potential for development as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has been investigated for its cytotoxic effects on several cancer cell lines. In one study, treatment with varying concentrations of this compound resulted in significant apoptosis induction in human cancer cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 (Lung Cancer) | 8.5 | 42 |
| HCT116 (Colon Cancer) | 7.0 | 39 |
| MiaPaCa-2 (Pancreatic Cancer) | 10.0 | 35 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death, as evidenced by flow cytometry analyses showing increased populations of late apoptotic cells post-treatment.
Neuropharmacological Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its potential effects on the central nervous system. It is hypothesized that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Neurotransmitter Modulation
A recent study assessed the effects of this compound on neurotransmitter release in rat brain slices. Results indicated that administration of 5 µM of the compound led to a significant increase in serotonin levels, suggesting a possible role in treating mood disorders.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound has favorable absorption characteristics, with bioavailability influenced by its solubility and stability under physiological conditions.
Q & A
Q. What statistical methods resolve batch-to-batch variability in biological assays?
- Methodological Answer :
- ANOVA with Tukey’s post-hoc test : Identify significant variability sources (e.g., synthesis batch vs. assay plate).
- Quality control (QC) samples : Include internal standards in each assay run to normalize data .
Safety and Compliance
Q. What are the best practices for handling hygroscopic dihydrochloride salts?
- Methodological Answer :
- Glovebox use : Weigh compounds under argon or nitrogen.
- Immediate aliquoting : Pre-weigh into single-use vials to minimize air exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
